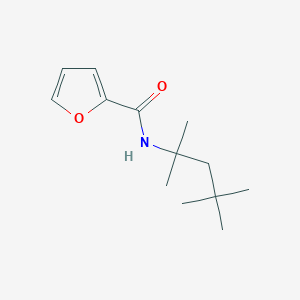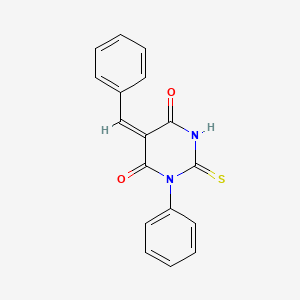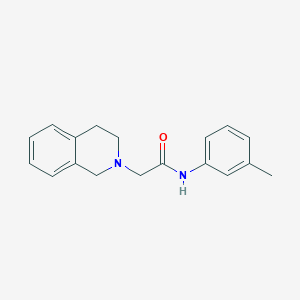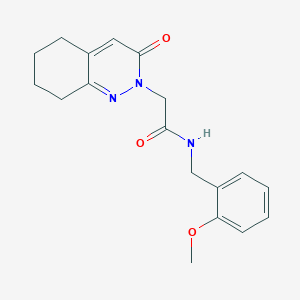
N-(1,1,3,3-tetramethylbutyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1,3,3-tetramethylbutyl)-2-furamide, commonly known as ‘TMBF’, is a synthetic compound that has gained significant attention in the field of scientific research. It is a highly versatile compound that has been extensively studied for its various applications in different fields.
Aplicaciones Científicas De Investigación
TMBF has been widely studied for its various applications in different fields of scientific research. One of the most significant applications of TMBF is its use as a solvent for the extraction of rare earth metals. It has been found to be highly effective in extracting rare earth metals from ores and other sources. TMBF has also been studied for its potential use as a surfactant in the oil and gas industry. It has been found to be highly effective in reducing the surface tension of crude oil and enhancing oil recovery.
Mecanismo De Acción
The mechanism of action of TMBF is not fully understood. However, it is believed to work by forming hydrogen bonds with the target molecules. This allows TMBF to interact with the target molecules and alter their properties. TMBF has been found to be highly selective in its interactions with different molecules, which makes it a highly useful compound in scientific research.
Biochemical and Physiological Effects
TMBF has been found to have various biochemical and physiological effects. It has been found to be non-toxic and non-carcinogenic, which makes it a safe compound to use in scientific research. TMBF has also been found to have low volatility, which makes it easy to handle and store. It has been found to be stable under different conditions, which makes it a highly reliable compound for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMBF has several advantages for lab experiments. It is a highly versatile compound that can be used for various applications in different fields of scientific research. It is also a safe and reliable compound that can be easily handled and stored. However, TMBF has some limitations for lab experiments. It is a synthetic compound that may not be readily available in some laboratories. It is also a relatively expensive compound, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on TMBF. One of the most significant directions is the development of new applications for TMBF in different fields of scientific research. TMBF has already been found to be highly effective in the extraction of rare earth metals and as a surfactant in the oil and gas industry. However, there may be other applications of TMBF that have not yet been explored. Another future direction is the development of new synthesis methods for TMBF. The current synthesis method for TMBF is relatively complex and expensive. The development of new synthesis methods may make TMBF more readily available and affordable for scientific research.
Conclusion
In conclusion, TMBF is a highly versatile and useful compound in scientific research. Its various applications in different fields of scientific research make it a highly valuable compound. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TMBF have been discussed in this paper. Further research on TMBF may lead to the development of new applications and synthesis methods for this highly useful compound.
Métodos De Síntesis
TMBF is synthesized by reacting furfurylamine with 1,1,3,3-tetramethylbutyl isocyanate. The reaction takes place in the presence of a catalyst and a solvent. The resulting product is then purified using different techniques such as column chromatography and recrystallization. The purity of the final product is determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)9-13(4,5)14-11(15)10-7-6-8-16-10/h6-8H,9H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQSBOIWEKBMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)
![4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)


![3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5700987.png)
